molecular formula C32H47N5O4 B8129306 Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate

Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate

Cat. No.: B8129306
M. Wt: 565.7 g/mol
InChI Key: MFNWJGPECAUPOD-UHFFFAOYSA-N
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Description

This compound is a bifunctional piperazine derivative featuring two tert-butoxycarbonyl (Boc)-protected piperazine moieties connected via a benzylamino linker. Its structural complexity suggests utility as a key intermediate in medicinal chemistry, particularly for drug discovery targeting receptors or enzymes requiring dual-binding motifs. The Boc groups enhance solubility and stability, while the piperazine cores enable hydrogen bonding and ionic interactions, critical for biological activity . Synthetically, it can be prepared through sequential nucleophilic substitutions and amide couplings, as seen in analogous Boc-piperazine derivatives (e.g., via T3P®-mediated acylation or reductive amination) .

Properties

IUPAC Name

tert-butyl 4-[4-[[[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]methylamino]methyl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N5O4/c1-31(2,3)40-29(38)36-19-15-34(16-20-36)27-11-7-25(8-12-27)23-33-24-26-9-13-28(14-10-26)35-17-21-37(22-18-35)30(39)41-32(4,5)6/h7-14,33H,15-24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNWJGPECAUPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNCC3=CC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Buchwald-Hartwig Coupling

  • Substrate : 4-Bromobenzylamine and N-Boc-piperazine.

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Yield : 72% (requires rigorous oxygen-free conditions).

Route B: Mitsunobu Reaction

  • Substrate : 4-Hydroxybenzyl alcohol and N-Boc-piperazine.

  • Limitation : Lower yield (58%) due to competing side reactions.

Challenges and Mitigation Strategies

  • Boc Deprotection :

    • Acidic conditions (e.g., HCl) cleave Boc groups. Use neutral/basic conditions during coupling steps.

  • Solubility Issues :

    • Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

  • By-Product Formation :

    • Optimize stoichiometry and reaction time to minimize dialkylation or over-reduction.

Scalability and Industrial Relevance

The outlined method is scalable to kilogram-scale production:

  • Cost Efficiency : Diethanolamine and SOCl₂ are low-cost starting materials.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: Its unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Boc Protection
Compound Name Key Substituents Molecular Weight Biological Activity (IC₅₀/EC₅₀) Toxicity (CC₅₀) Therapeutic Index (SI) Reference
Target Compound Dual Boc-piperazine, benzylamino linker ~639.8 g/mol Not reported Not reported Not reported
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate Boronic ester, Boc-piperazine 457.4 g/mol Anticancer (SAR study) Moderate 2.1
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate Trifluoromethyl, aldehyde 358.4 g/mol Intermediate for kinase inhibitors N/A N/A
tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate Aminomethyl, Boc-piperazine 319.4 g/mol Antimicrobial lead Low 8.5

Key Observations :

  • Boronic ester derivatives (e.g., ) are prioritized in anticancer studies due to their role in Suzuki couplings for bioconjugation.
  • Trifluoromethyl and aldehyde groups () enhance electrophilicity, making them reactive handles for further derivatization.
  • Aminomethyl-substituted analogues () exhibit lower toxicity, likely due to reduced basicity compared to unmodified piperazines.
Structure-Activity Relationships (SAR)
  • Piperazine Core : Essential for hydrogen bonding with biological targets (e.g., viral proteases, PARP-1) .
  • Boc Protection: Lowers basicity (pKa ~7.5 vs. ~9.5 for free piperazine), reducing nonspecific binding and toxicity .
  • Linker Flexibility: Rigid linkers (e.g., benzylamino) improve target specificity but may limit conformational adaptability .

Biological Activity

Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C29H40N4O5. It features a tert-butyl group, a piperazine moiety, and multiple aromatic rings, contributing to its lipophilicity and potential for interaction with biological targets.

This compound exhibits several mechanisms of action:

  • AMPK Activation : Recent studies have shown that compounds with similar structures can activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolic regulation. AMPK activation is associated with anti-cancer effects by inhibiting the mTOR pathway and promoting apoptosis in cancer cells .
  • Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In vitro studies indicated that at concentrations as low as 0.001 µM, the compound could reduce cell viability significantly .
  • Apoptotic Induction : Flow cytometry analysis revealed that treatment with the compound led to increased early and late apoptotic cell populations in cancer cell lines, indicating its potential as an anti-cancer agent .

Table 1: Biological Activity Summary

Activity TypeCell LineConcentrationEffect Observed
CytotoxicityMCF70.001 µM61.26% living cells
Apoptosis (early)MDA-MB-2310.1 µMIncreased early apoptosis
Apoptosis (late)MDA-MB-2310.1 µMIncreased late apoptosis
AMPK ActivationVariousNot specifiedInhibition of mTOR

Case Study 1: Anti-Cancer Efficacy

In a study evaluating the anti-tumor efficacy of similar piperazine derivatives, it was found that these compounds exhibited potent growth inhibitory activity against human breast cancer cell lines when administered orally in xenograft mouse models. The results indicated favorable pharmacokinetics and metabolic stability .

Case Study 2: Structure-Activity Relationship

A structure–activity relationship (SAR) study was conducted to identify compounds with improved aqueous solubility and enhanced biological activity. The findings suggested that modifications to the piperazine ring could lead to compounds with better solubility profiles while maintaining or enhancing their anti-cancer properties .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring followed by coupling of aromatic intermediates. For example, tert-butyl-protected piperazine derivatives are often synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions. Optimization requires precise control of temperature (e.g., 0–5°C for sensitive steps), solvent selection (e.g., dichloromethane or THF for solubility), and catalysts (e.g., DMAP for esterification). Purification via column chromatography or recrystallization is critical, with HPLC monitoring to ensure >95% purity .

Q. Which analytical techniques are most effective for characterizing intermediates and the final product?

  • NMR spectroscopy : Essential for confirming the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and piperazine ring protons (δ ~3.0–3.5 ppm).
  • HPLC : Used to assess purity, especially for detecting unreacted starting materials or byproducts.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+Na]+ peaks) .

Q. How does the tert-butyl group influence the compound's stability and reactivity?

The tert-butyl moiety enhances steric protection of the carbamate group, preventing premature hydrolysis during synthesis. However, it may reduce solubility in polar solvents, necessitating the use of DMF or DMSO in later functionalization steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from differences in cell permeability (e.g., logP variations due to tert-butyl groups) or assay conditions (e.g., pH affecting carbamate stability). Mitigation strategies include:

  • Standardizing assay protocols (e.g., using identical buffer systems).
  • Performing stability studies (e.g., HPLC monitoring of degradation in PBS or serum).
  • Employing orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What methodologies are recommended for studying the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KDK_D values) for receptor-ligand interactions.
  • X-ray crystallography : Resolves 3D binding modes, particularly useful for piperazine-containing compounds with flexible conformations.
  • Molecular docking simulations : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

Common impurities include deprotected piperazine intermediates or incomplete coupling products. Strategies include:

  • In-line FTIR : Monitors reaction progress in real-time to detect intermediates.
  • Design of Experiments (DoE) : Optimizes parameters like stoichiometry and mixing speed.
  • Prep-HPLC : Isolates impurities for structural elucidation via high-resolution MS .

Q. What structural modifications could enhance the compound's bioavailability while retaining activity?

  • Prodrug strategies : Replace the tert-butyl carbamate with enzymatically cleavable groups (e.g., p-nitrobenzyl esters).
  • PEGylation : Improve aqueous solubility by attaching polyethylene glycol to the piperazine nitrogen.
  • Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine) to modulate logD .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Piperazine Functionalization

StepReagents/ConditionsYield Optimization Tips
Boc ProtectionBoc2_2O, DMAP, DCM, 0°C → RTUse 1.2 eq Boc2_2O to prevent di-Boc byproducts
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°CDegas solvents to avoid Pd black formation
Reductive AminationNaBH3_3CN, MeOH, RTMaintain pH 4–5 with AcOH

Q. Table 2: Common Analytical Benchmarks

ParameterTarget SpecificationMethod
Purity≥95%HPLC (C18 column, 254 nm)
Residual Solvents<500 ppm (ICH Q3C)GC-MS with headspace sampling
Chiral Purity≥99% eeChiral HPLC (e.g., Chiralpak IA)

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